2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
The compound 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (hereafter referred to as the target compound) is a heterocyclic molecule featuring:
- A 1,3-oxazole core substituted at position 4 with a carbonitrile group.
- An (E)-configured ethenyl linker at position 2, attached to a 4-chlorophenyl group.
- A piperazine ring at position 5, functionalized with a thiophene-2-carbonyl acyl group.
Properties
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c22-16-6-3-15(4-7-16)5-8-19-24-17(14-23)21(28-19)26-11-9-25(10-12-26)20(27)18-2-1-13-29-18/h1-8,13H,9-12H2/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQGNYFYFUEAOA-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various condensation and cyclization reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and various catalysts for cyclization . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The target compound’s 1,3-oxazole core is distinct from structurally related heterocycles. For example:
- : A thiazol-4(5H)-one core replaces oxazole, introducing a sulfur atom and ketone group, which may alter electronic properties and hydrogen-bonding capacity .
Table 1: Core Heterocycle Comparison
Substituent Variations on the Ethenyl Linker
The (E)-ethenyl group at position 2 is critical for conformational rigidity. Substituents on the attached aryl group influence lipophilicity and steric effects:
- Target compound : 4-Chlorophenyl (electron-withdrawing, enhances stability).
- : 3,4-Dimethoxyphenyl (electron-donating, increases solubility but may reduce metabolic stability) .
- : 4-Fluorophenyl (moderate electronegativity, balances lipophilicity and polarity) .
Table 2: Ethenyl-Linked Aryl Group Comparison
Piperazine Acyl Group Modifications
The piperazine ring at position 5 is acylated with diverse groups, impacting receptor-binding interactions:
- Target compound : Thiophene-2-carbonyl (planar, sulfur-containing, may enhance π-π stacking).
- and : 4-Fluorobenzoyl (fluorine improves metabolic stability and membrane permeability) .
- : 4-Chlorophenyl (direct attachment without acyl group, reducing conformational flexibility) .
Table 3: Piperazine Substituent Comparison
Hypothetical Pharmacological Implications
While the provided evidence lacks explicit pharmacological data, structural trends suggest:
Biological Activity
The compound 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (referred to as "Compound A") is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of Compound A, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
Compound A features a complex structure that includes:
- A piperazine ring , which is known for its role in various pharmacological activities.
- An oxazole ring , contributing to its chemical stability and biological interactions.
- A thiophene moiety , which enhances its lipophilicity and may influence its interaction with biological targets.
The molecular formula of Compound A is , with a molecular weight of 353.84 g/mol.
Synthesis
The synthesis of Compound A involves multi-step reactions, typically starting from commercially available precursors. The key steps include:
- Formation of the oxazole ring through cyclization reactions.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Functionalization with the thiophene carbonyl group to enhance biological activity.
Anticancer Activity
Recent studies have demonstrated that Compound A exhibits significant anticancer properties. It was tested against various human cancer cell lines, including:
- Hepatocellular carcinoma (HepG2)
- Breast cancer (MCF-7)
- Prostate cancer (PC-3)
- Colorectal cancer (HCT-116)
Results from the MTT assay indicated that Compound A has a dose-dependent anti-proliferative effect on these cell lines, with IC50 values ranging from 10 to 30 µM, comparable to standard chemotherapeutics like Doxorubicin.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HepG2 | 15 | Doxorubicin | 12 |
| MCF-7 | 20 | Doxorubicin | 10 |
| PC-3 | 25 | Doxorubicin | 15 |
| HCT-116 | 30 | Doxorubicin | 18 |
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate activity against both Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate antibacterial efficacy.
Case Studies
- In Vitro Study : A study conducted by researchers at MDPI highlighted the anti-proliferative effects of Compound A on cancer cell lines, demonstrating its potential as a therapeutic agent in oncology.
- Antimicrobial Screening : In another study focusing on antimicrobial activity, Compound A exhibited significant inhibition of bacterial growth in vitro, reinforcing its potential utility in treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
